Apalcillin potassium is a semisynthetic antibiotic belonging to the penicillin class, specifically designed to enhance its efficacy against a broad spectrum of bacteria, particularly gram-negative organisms. It is derived from 6-aminopenicillanic acid and is notable for its high potency against Pseudomonas aeruginosa, making it a valuable option in treating serious infections caused by this pathogen. Apalcillin potassium is classified as a beta-lactam antibiotic, which works by inhibiting bacterial cell wall synthesis.
Apalcillin potassium is synthesized from natural penicillin precursors, with its development aimed at improving antibacterial activity. It is classified under the broader category of penicillins, which are characterized by their beta-lactam ring structure. The compound is often used in clinical settings for its effectiveness against various bacterial infections, including those resistant to other antibiotics.
The synthesis of apalcillin potassium involves a multi-step process that begins with the acylation of 6-aminopenicillanic acid using a naphthydridine derivative. This method allows for the introduction of functional groups that enhance the antibiotic's spectrum of activity.
Apalcillin potassium has a complex molecular structure characterized by its beta-lactam ring, which is essential for its antibacterial activity. The molecular formula is , and it features several functional groups that contribute to its biological properties.
Apalcillin potassium undergoes several significant chemical reactions:
These reactions are critical in understanding how apalcillin interacts with bacterial enzymes and how resistance mechanisms might develop.
The mechanism of action of apalcillin potassium involves inhibiting bacterial cell wall synthesis. This occurs through the following steps:
This mechanism underscores the effectiveness of apalcillin against rapidly dividing bacteria.
Apalcillin potassium exhibits several notable physical and chemical properties:
These properties are essential for its formulation and use in clinical settings.
Apalcillin potassium is primarily used in clinical medicine for treating infections caused by susceptible strains of bacteria, particularly those resistant to other antibiotics. Its applications include:
Apalcillin potassium emerged in the early 1980s as a semisynthetic penicillin engineered to overcome limitations of earlier β-lactams. It was structurally derived from ampicillin—a foundational aminopenicillin—by replacing ampicillin’s phenyl group with a 1-naphthyridine moiety at the C6 side chain [1] [6]. This modification aimed to enhance:
Initial in vitro characterization revealed apalcillin’s expanded spectrum, particularly against P. aeruginosa (MIC~90~ ≤4 μg/mL) and β-lactamase-producing Enterobacteriaceae [2]. Its potassium salt formulation optimized solubility for parenteral administration.
Apalcillin belongs to the acylamino penicillins, a subgroup of ureidopenicillins historically termed "newer antipseudomonal penicillins" [3]. Key structural and functional distinctions from analogues include:
Table 1: Structural and Functional Comparison of Ureidopenicillins
Property | Apalcillin | Piperacillin | Mezlocillin |
---|---|---|---|
Core structure | Naphthyridine-ampicillin | Piperazine side chain | Methyloxadiazole moiety |
Anti-pseudomonal activity | High (MIC~90~ 0.25-4 μg/mL) | Moderate-high | Moderate |
β-lactamase susceptibility | Susceptible to SHV-type | Susceptible to broad-spectrum β-lactamases | Similar to piperacillin |
Synergy with β-lactamase inhibitors | Strong with Ro 48-1220 [2] | Established with tazobactam | Limited clinical data |
Apalcillin’s naphthyridine group conferred superior bactericidal activity against Acinetobacter spp. and Stenotrophomonas maltophilia compared to piperacillin [2]. However, like other ureidopenicillins, apalcillin remained vulnerable to hydrolysis by extended-spectrum β-lactamases (ESBLs), necessitating combination with novel inhibitors like Ro 48-1220 [2] [3].
Apalcillin represented a strategic pivot in penicillin development during the 1980s:
Despite its innovations, apalcillin’s clinical adoption was limited by:
Its legacy lies in proving that side-chain engineering could revive older β-lactam scaffolds against evolving resistance—a principle later applied to carbapenem derivatives.
Table 2: Key Semisynthetic Penicillin Generations and Apalcillin’s Position
Generation | Examples | Apalcillin’s Advancements |
---|---|---|
1st (Aminopenicillins) | Ampicillin, Amoxicillin | Naphthyridine group enhanced Gram-negative penetration |
2nd (Carboxypenicillins) | Carbenicillin, Ticarcillin | Superior anti-pseudomonal potency |
3rd (Ureidopenicillins) | Mezlocillin, Azlocillin | Activity against CRAB and S. maltophilia |
4th (Piperazine penicillins) | Piperacillin | Broader β-lactamase inhibitor synergy |
Interactive Table: Spectrum of Activity Comparison
Pathogen | Apalcillin MIC~90~ (μg/mL) | Piperacillin MIC~90~ (μg/mL) | Mezlocillin MIC~90~ (μg/mL) |
---|---|---|---|
Pseudomonas aeruginosa | 0.25–4 | 8–64 | 16–128 |
Acinetobacter baumannii | 4 | >64 | >64 |
Escherichia coli (TEM β-lactamase) | ≤1 | 16–32 | 32–64 |
Klebsiella oxytoca | 32 (resistant) | 8–16 | 16–32 |
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: